Styryltrimethoxysilane

Description

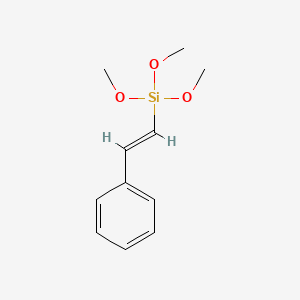

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H16O3Si |

|---|---|

Molecular Weight |

224.33 g/mol |

IUPAC Name |

trimethoxy-[(E)-2-phenylethenyl]silane |

InChI |

InChI=1S/C11H16O3Si/c1-12-15(13-2,14-3)10-9-11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ |

InChI Key |

JRSJRHKJPOJTMS-MDZDMXLPSA-N |

SMILES |

CO[Si](C=CC1=CC=CC=C1)(OC)OC |

Isomeric SMILES |

CO[Si](/C=C/C1=CC=CC=C1)(OC)OC |

Canonical SMILES |

CO[Si](C=CC1=CC=CC=C1)(OC)OC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for Styryltrimethoxysilane

Direct Synthesis Routes for Styryltrimethoxysilane Precursors

The formation of the core styryl-silicon bond is the critical step in synthesizing this compound. The two primary strategies involve the creation of a carbon-silicon bond via Grignard chemistry or through the catalytic addition of a silane (B1218182) across a carbon-carbon triple bond.

Grignard Reagent-Based Approaches for Styryl-Functionalized Silanes

The Grignard reaction is a foundational method for forming carbon-silicon bonds. This approach involves the preparation of a styrylmagnesium halide (a Grignard reagent) from a halogenated styrene (B11656), which then acts as a nucleophile to attack a silicon electrophile. The choice of the silicon precursor is critical to the success of the reaction.

Early attempts utilized chlorosilanes, such as trichloromethylsilane, which often led to low yields and the formation of highly reactive chlorinated byproducts that require further hydrolysis or conversion steps. organic-chemistry.org A significant advancement in this area has been the use of chlorine-free alkoxysilanes, like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS), as the silicon source. organic-chemistry.orgsigmaaldrich.com Reacting the styryl Grignard reagent with a tetraalkoxysilane can yield the desired this compound, though the reaction can sometimes proceed to form diaryl- and triarylated silane byproducts. illinois.edu

To mitigate these side reactions and improve the yield of the mono-substituted product, specific reaction conditions are necessary. Key parameters include controlling the reaction temperature and the mode of addition. For instance, optimal conditions for the synthesis of aryltrialkoxysilanes often involve the slow addition of the arylmagnesium reagent to an excess of the tetraalkyl orthosilicate (B98303) at low temperatures, such as -30 °C to -78 °C. sigmaaldrich.comillinois.edu This approach minimizes the formation of over-substituted products. sigmaaldrich.com The solvent system also plays a role; mixtures of diethyl ether and tetrahydrofuran (B95107) (THF) have been found to be effective for the formation of the Grignard reagent itself. organic-chemistry.orgnih.gov

| Silicon Precursor | Typical Grignard Reagent | Key Reaction Conditions | Primary Product | Reported Challenges | Reference |

|---|---|---|---|---|---|

| Trichloromethylsilane | Styrylmagnesium bromide | Not specified | Styryl(methyl)dichlorosilane | Low yield (36%); reactive chlorine groups remain | organic-chemistry.org |

| Tetramethoxysilane (TMOS) | Styrylmagnesium bromide | Addition of silane to Grignard at 2°C | This compound | Potential for di- and tri-arylation | nih.gov |

| Tetraethoxysilane (TEOS) | Arylmagnesium bromide | Addition of Grignard to 3 equiv. TEOS at -30°C in THF | Aryltriethoxysilane | Avoids over-substitution, yielding predominantly monoaryl siloxanes | sigmaaldrich.comillinois.edu |

Alternative Synthetic Pathways for Trimethoxysilane (B1233946) Derivatives

Hydrosilylation offers a powerful and atom-economical alternative to Grignard-based methods for forming the styryl-silicon bond. This reaction typically involves the platinum- or rhodium-catalyzed addition of a hydrosilane, such as trimethoxysilane, across the triple bond of phenylacetylene. figshare.comresearcher.life

Beyond hydrosilylation, other methods for preparing related trimethoxysilane derivatives exist. For example, vinyltrimethoxysilane, a close structural analog, can be synthesized via the alcoholysis of vinyltrichlorosilane with methanol (B129727) or through the direct reaction of trimethoxysilane with acetylene. gelest.comresearchgate.net These methods underscore the versatility of synthetic approaches available for creating unsaturated organotrimethoxysilanes.

Functionalization and Derivatization Strategies of the Styryl Moiety

Once this compound is synthesized, its styryl group presents a reactive handle for further chemical modification. This allows for the introduction of new functional groups, altering the properties of the molecule for specific applications. This process is a form of post-synthetic modification, a strategy where a foundational molecule is altered after its initial construction to introduce functionalities that might not be compatible with the initial synthesis conditions. nih.govrsc.orgescholarship.org

Palladium-Mediated Coupling Reactions (e.g., Heck Reaction) on Styryl Groups

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orglibretexts.org While the classic Heck reaction typically involves coupling an aryl halide to an alkene to form a styrene derivative, related palladium-catalyzed processes can be used to functionalize an existing styryl group.

More specifically, palladium-catalyzed Mizoroki-Heck-type reactions have been developed for aryl trimethoxysilanes with various olefins. researchgate.net In these oxidative Heck couplings, the organosilane acts as the arylating agent. This demonstrates the capability of palladium catalysts to activate the C-Si bond under specific conditions, typically involving an oxidant. By extension, the vinyl group of this compound could potentially react with aryl halides in a Heck-type coupling, effectively adding an aryl group to the double bond and creating a more complex stilbene-like structure. The success of such a reaction would depend on the precise catalyst system and conditions to favor reaction at the vinyl C-H bond.

| Reaction Type | Coupling Partners | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Mizoroki-Heck-type Reaction | Aryl trimethoxysilanes + Olefins | Palladium catalyst with ligands (e.g., 1,10-phenanthroline) and an oxidant (e.g., AgF) | Organosilicon compound serves as the arylating partner. | researchgate.net |

| Classic Heck Reaction | Unsaturated halide + Alkene | Palladium catalyst + Base | Forms a substituted alkene; provides a model for C-C bond formation on a vinyl group. | wikipedia.org |

| Non-Directed C-H Functionalization | Arenes + α-trifluoromethyl styrene derivatives | Palladium catalyst + 2-pyridone ligands | Demonstrates Pd-catalyzed alkenylation, a related transformation. | nih.gov |

Post-Synthetic Modifications for Tailored Functionality

The vinyl group of the styryl moiety is susceptible to a variety of classic organic transformations beyond palladium coupling. These modifications can be used to introduce a wide array of chemical functionalities. Such post-synthetic modifications (PSM) are crucial for creating highly specialized molecules. illinois.edunih.gov

Potential modifications of the styryl double bond include:

Epoxidation: Reaction with a peroxy acid (e.g., m-CPBA) would convert the vinyl group into an epoxide. This reactive three-membered ring can be opened by various nucleophiles to introduce groups like diols, amino alcohols, or alkoxy alcohols.

Dihydroxylation: Treatment with osmium tetroxide or potassium permanganate (B83412) under appropriate conditions would yield the corresponding diol, adding hydrophilicity to the molecule.

Polymerization: The vinyl group can participate in free-radical, cationic, or anionic polymerization. This allows this compound to be used as a monomer to form polystyrene-type chains that are appended with trimethoxysilyl groups, which can then be used for subsequent cross-linking via sol-gel chemistry.

Thiol-ene Reactions: The "ene" of the styryl group can react with a thiol under radical initiation (often photochemically) in a "click" reaction. This is a highly efficient method for covalently attaching thiol-containing molecules. This strategy has been used effectively on surfaces modified with other vinyl-functional silanes. researcher.lifenih.gov

These modifications transform the simple this compound into a versatile platform for creating a diverse family of functionalized silanes tailored for specific material properties.

Molecular Design Principles for this compound-Based Precursors in Complex Architectures

The molecular design of this compound is inherently multifunctional, intended to bridge organic and inorganic domains. gelest.com The trimethoxysilyl group is a precursor to a reactive silanetriol upon hydrolysis. These silanols readily undergo condensation with each other or with hydroxyl groups on inorganic surfaces (like glass, silica (B1680970), or metal oxides) to form stable siloxane (Si-O-Si) bonds. sigmaaldrich.com This is the foundation of sol-gel science and is the primary mechanism by which the molecule anchors to surfaces or forms an inorganic network. mdpi.comgelest.com

The styryl group provides the organic functionality. Its primary roles are to impart hydrophobicity, to act as a polymerizable unit, and to modify the refractive index or other optical properties of the final material. The key design principles for using this compound in complex architectures are:

Surface Modification: As a coupling agent, the molecule is used to pre-treat inorganic fillers (e.g., silica nanoparticles) before they are incorporated into an organic polymer matrix. The trimethoxysilyl end bonds to the filler, while the styryl end becomes entangled with or polymerizes into the host polymer matrix, dramatically improving adhesion and the mechanical properties of the resulting composite. gelest.comnih.gov

Formation of Hybrid Polymers: this compound can be co-polymerized with other organic monomers (like styrene or acrylates). The resulting organic polymer contains pendent trimethoxysilyl groups along its backbone. These groups can then be cross-linked by exposure to moisture, which initiates the hydrolysis and condensation (sol-gel) process, converting a thermoplastic material into a cross-linked, thermoset network. gelest.com

Creation of Organically Modified Silicates (ORMOSILs): In a direct sol-gel process, this compound can be hydrolyzed and condensed on its own or with other alkoxysilanes like TMOS or TEOS. This results in a rigid silica network that is covalently functionalized with styryl groups. osti.gov These hybrid materials possess properties of both ceramics (hardness, thermal stability) and polymers (flexibility, processability). The styryl groups within this matrix can then be further polymerized or modified. dtic.mil

The ultimate architecture is therefore determined by the sequence and conditions of the reactions. If the organic part (styryl group) is polymerized first, a linear polymer with reactive silyl (B83357) groups is formed. If the inorganic part (trimethoxysilyl group) is reacted first via sol-gel chemistry, a rigid or semi-rigid network functionalized with polymerizable organic groups is created. nih.gov This allows for the bottom-up design of materials with tailored mechanical, thermal, and optical properties. dtic.milnih.gov

Polymerization and Copolymerization Kinetics and Mechanisms of Styryltrimethoxysilane

Radical Polymerization Pathways and Kinetic Studies

The vinyl group of styryltrimethoxysilane allows it to undergo free-radical polymerization, a common method for producing polystyrene and its derivatives. The process follows the conventional mechanistic steps of initiation, propagation, and termination. uvebtech.com

Initiation : The reaction begins with the generation of free radicals from an initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), which then add to the double bond of the styryl group to form an active monomer radical.

Propagation : The newly formed radical adds to another monomer molecule, propagating the polymer chain. This step is typically very fast. frontiersin.org

Termination : The growth of polymer chains is concluded by termination reactions, which can occur through the combination of two growing chain radicals or by disproportionation. uvebtech.com

Kinetic studies of free-radical polymerization for styrene (B11656) show a first-order dependence on monomer concentration and a 0.5-order dependence on initiator concentration. frontiersin.org The rate of polymerization is influenced by factors such as temperature, initiator concentration, and solvent. While specific kinetic data for this compound is not extensively detailed in readily available literature, the kinetics can be expected to be similar to that of styrene, though potentially influenced by the bulky and electron-donating/withdrawing nature of the trimethoxysilyl group. Controlled radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP) or Atom Transfer Radical Polymerization (ATRP), can also be employed to achieve better control over molecular weight and dispersity. cmu.educmu.edu These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating radicals and a large majority of dormant species. cmu.edu

| Parameter | Description | Typical Dependence |

|---|---|---|

| Rate of Polymerization (Rp) | The speed at which monomer is converted to polymer. | Proportional to [Monomer] and [Initiator]0.5uvebtech.com |

| Initiator Decomposition Rate (kd) | The rate at which the initiator generates free radicals. | Highly dependent on temperature. |

| Propagation Rate (kp) | The rate of addition of monomer to the growing polymer chain. | Dependent on monomer reactivity and temperature. |

| Termination Rate (kt) | The rate at which growing chains are deactivated. | Can be diffusion-controlled, especially at high conversion. cmu.edu |

Anionic and Cationic Polymerization Potential of Styrene Groups

The styrene group in this compound also presents the potential for ionic polymerization pathways.

Anionic Polymerization : Anionic polymerization is well-suited for monomers with electron-withdrawing substituents that can stabilize the propagating carbanion. Styrene is readily polymerized by anionic methods using initiators like alkyllithiums (e.g., n-butyllithium) in aprotic solvents like tetrahydrofuran (B95107). uni-bayreuth.dewikipedia.org The reaction proceeds via a "living" mechanism, meaning there is no inherent termination step, allowing for the synthesis of polymers with well-defined molecular weights and narrow distributions. wikipedia.org The presence of the trimethoxysilane (B1233946) group, however, could potentially complicate this process. The silicon atom can be susceptible to nucleophilic attack by the highly reactive carbanionic propagating species, which could lead to side reactions or termination. mdpi.com

Cationic Polymerization : Cationic polymerization is effective for monomers with electron-donating substituents that can stabilize the propagating carbocation. wikipedia.org Styrene and its derivatives, such as p-methoxystyrene, can be polymerized cationically using initiators like Lewis acids (e.g., SnCl₄, BF₃) in the presence of a co-initiator like water. pslc.wsyoutube.com The styryl group can be activated by electrophilic agents to form a carbocation, which then propagates. pslc.ws The rate and control of cationic polymerization are highly sensitive to temperature, solvent polarity, and the nature of the counterion. pslc.wscmu.edu Lower temperatures are often required to suppress chain transfer reactions and obtain higher molecular weight polymers. pslc.ws The trimethoxysilyl group's electronic effect on the styrene double bond would influence its susceptibility to cationic polymerization.

Copolymerization with Diverse Organic Monomers

This compound can be copolymerized with a variety of other organic monomers via free-radical pathways to tailor the properties of the final material. The composition and microstructure of the resulting copolymer are determined by the reactivity ratios of the comonomers. vot.pl

Reactivity ratios, denoted as r₁ and r₂, describe the relative preference of a propagating radical chain ending in one monomer unit (M₁) to add another molecule of the same monomer (M₁) versus the other monomer (M₂).

If r₁ > 1, the radical M₁• prefers to add M₁.

If r₁ < 1, the radical M₁• prefers to add M₂.

If r₁r₂ = 1, an ideal random copolymer is formed.

If r₁r₂ = 0, a perfectly alternating copolymer is formed.

The reactivity of vinylsilane monomers in radical copolymerization is strongly dependent on the position of the silicon atom relative to the vinyl group. tsijournals.com When the silicon atom is distant from the double bond, as in this compound, dπ–pπ interactions are minimized, and the monomer's reactivity is enhanced. tsijournals.com this compound can be copolymerized with monomers such as acrylamide, methyl methacrylate (B99206), and styrene itself. vot.plresearchgate.net The specific reactivity ratios will dictate the sequence distribution of monomer units along the polymer chain. tsijournals.com

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Copolymer Type Indication | Reference |

|---|---|---|---|---|---|

| 3-(trimethoxysilyl)propyl methacrylate | Acrylamide | 1.87 | 0.80 | Block-like tendency of M₁ | vot.plresearchgate.net |

| tris(methoxyethoxy)vinylsilane | Acrylamide | 0.22 | 1.21 | Block-like tendency of M₂ | vot.plresearchgate.net |

| 3-(trimethoxysilyl)propyl methacrylate | N-vinyl pyrrolidone | 3.722 | 0.097 | High incorporation of M₁ | tsijournals.com |

Polycondensation Reactions of Trimethoxysilane Moieties

The trimethoxysilane group undergoes hydrolysis and subsequent condensation, a process central to sol-gel chemistry, to form a cross-linked inorganic polysiloxane network. nih.gov

Hydrolysis is the first step, where the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH) in the presence of water. nih.govmdpi.com

Si-OCH₃ + H₂O ⇌ Si-OH + CH₃OH

This reaction can be catalyzed by either acids or bases. The kinetics of hydrolysis are influenced by several parameters:

pH/Catalyst : The hydrolysis rate is slowest at a neutral pH of around 7 and increases under both acidic and basic conditions. afinitica.com Acid catalysis involves the protonation of the alkoxy group, making it a better leaving group. semanticscholar.org Base catalysis involves the nucleophilic attack of a hydroxide ion on the silicon atom. mdpi.com

Water/Silane Ratio (R) : A sufficient amount of water is necessary for complete hydrolysis. The rate of hydrolysis generally increases with the water concentration. nih.govcsic.es

Solvent : The type of solvent used can affect the solubility of reactants and influence reaction rates. The presence of alcohols like ethanol can delay the hydrolysis reaction. csic.esresearchgate.net

Temperature : Increasing the temperature generally accelerates the hydrolysis reaction rate. google.com

| Parameter | Effect on Hydrolysis Rate | Mechanism/Reason |

|---|---|---|

| pH | Minimum rate at pH ~7; increases in acidic or basic conditions. afinitica.com | Acid catalysis facilitates leaving group departure; base catalysis enhances nucleophilic attack. semanticscholar.orgmdpi.com |

| Water/Silane Ratio (R) | Increased R generally increases the rate. nih.gov | Water is a reactant; higher concentration drives the reaction forward. |

| Temperature | Higher temperature increases the rate. google.com | Provides activation energy for the reaction. |

| Solvent | Polar solvents can facilitate the reaction; co-solvents like ethanol can delay it. csic.esresearchgate.net | Affects solubility, reactant concentration, and transition state stability. |

Following hydrolysis, the resulting silanol (B1196071) (Si-OH) groups undergo condensation reactions to form stable siloxane (Si-O-Si) bridges, releasing water or alcohol as a byproduct. mdpi.comresearchgate.net

Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OH + CH₃O-Si ⇌ Si-O-Si + CH₃OH

This process leads to the formation of oligomers, which then cross-link to form a three-dimensional polysiloxane network. mdpi.comresearchgate.net The kinetics of condensation are also highly dependent on reaction parameters, particularly pH. The condensation rate is at a minimum around pH 4-5 and is fastest under basic conditions. mdpi.com As condensation proceeds, the viscosity of the solution increases, eventually leading to the formation of a gel—a continuous solid network encapsulating the solvent phase. The structure of this network, whether it consists of linear chains, cyclic structures, or highly branched clusters, is dictated by the precise control of the hydrolysis and condensation conditions. csic.esresearchgate.net The final properties of the resulting hybrid material are a direct consequence of the density and homogeneity of this inorganic network.

Integration of Styryltrimethoxysilane in Organic Inorganic Hybrid Material Fabrication

Sol-Gel Chemistry and Hybrid Network Formation

The foundation for incorporating styryltrimethoxysilane into hybrid materials lies in sol-gel chemistry. This process transforms molecular precursors into a solid oxide network through a sequence of hydrolysis and condensation reactions conducted at or near room temperature. For an organoalkoxysilane like this compound, these reactions proceed in two primary stages:

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water, often in the presence of an acid or base catalyst, to form reactive silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH

Condensation: The newly formed silanol groups react with each other (water condensation) or with remaining methoxy groups (alcohol condensation) to form stable siloxane bridges (Si-O-Si). This process releases water or methanol and results in the gradual formation of a three-dimensional inorganic network. Si-OH + HO-Si → Si-O-Si + H₂O Si-OH + CH₃O-Si → Si-O-Si + CH₃OH

Simultaneously, the organic styryl group remains intact and available for subsequent organic polymerization, typically via free-radical mechanisms. This dual reactivity allows for the formation of a hybrid network where organic polymer chains are chemically bonded to the inorganic polysiloxane backbone.

In situ synthesis involves the simultaneous formation of both the inorganic and organic networks in a single pot. In the context of this compound, this process typically involves initiating the sol-gel reaction (hydrolysis and condensation of the methoxysilane (B1618054) groups) at the same time as the free-radical polymerization of the styryl groups.

This one-pot approach can be advantageous for creating highly interdispersed phases. For instance, a common method involves dissolving this compound, a water source, a catalyst for the sol-gel reaction (e.g., an acid), and a free-radical initiator in a suitable solvent. Upon heating or UV irradiation, the two distinct polymerization processes occur concurrently, leading to the formation of a polystyrene network interwoven with and covalently bonded to the developing polysiloxane network. The kinetics of both reactions must be carefully controlled to manage the final material morphology.

The ex situ method involves a multi-step process where inorganic nanoparticles are first synthesized and then surface-functionalized with this compound before being incorporated into an organic polymer matrix. This approach provides greater control over the size, shape, and distribution of the inorganic phase.

The process generally follows these steps:

Nanoparticle Synthesis: Inorganic nanoparticles, such as silica (B1680970) (SiO₂) or zinc oxide (ZnO), are produced with surface hydroxyl (-OH) groups.

Surface Functionalization: The nanoparticles are dispersed in a solvent, and this compound is added. The trimethoxysilane (B1233946) end of the molecule reacts with the surface hydroxyls of the nanoparticles, forming covalent bonds and grafting the styryl-functional silane (B1218182) onto the nanoparticle surface.

Dispersion and Polymerization: These surface-modified nanoparticles are then dispersed into a monomer that can be a styrenic monomer or another compatible type. The polymerization of the matrix is then initiated. The styryl groups on the nanoparticle surfaces can copolymerize with the matrix monomer, creating strong covalent links between the inorganic filler and the organic polymer matrix. This method enhances the dispersion of nanoparticles and improves the mechanical and thermal properties of the resulting nanocomposite by ensuring strong interfacial adhesion.

| Parameter | In Situ Processing | Ex Situ Processing |

| Process | Simultaneous formation of inorganic and organic networks in one pot. | Sequential process: nanoparticle synthesis, surface functionalization, then dispersion into matrix. |

| Interfacial Bonding | High degree of covalent bonding between phases. | Strong covalent bonding at the nanoparticle-matrix interface. |

| Control over Inorganic Phase | Morphology is dependent on reaction kinetics. | Precise control over nanoparticle size, shape, and crystallinity. |

| Dispersion | Can lead to phase separation if kinetics are not matched. | Generally leads to better dispersion of the inorganic phase. |

| Typical Application | Monolithic hybrid coatings, bulk materials. | High-performance nanocomposites with tailored mechanical or optical properties. |

Cogelation, or co-condensation, is a technique used to create a more homogeneous hybrid material at the molecular level. It involves mixing this compound with another metal alkoxide precursor, most commonly tetraethoxysilane (TEOS) or tetramethoxysilane (B109134) (TMOS), before initiating the sol-gel process.

During hydrolysis and condensation, both the this compound and TEOS molecules react and are incorporated into the same growing polysiloxane network. mdpi.comnih.govsemanticscholar.org TEOS acts as a network former, increasing the cross-linking density and inorganic character of the material, while this compound provides the organic functionality. By carefully adjusting the molar ratio of this compound to TEOS, the properties of the final hybrid material—such as hydrophobicity, refractive index, and mechanical flexibility—can be systematically tuned. mdpi.comnih.gov This method is crucial for producing materials where a uniform distribution of organic functional groups within the inorganic matrix is required.

Design and Engineering of Organically Modified Ceramics (ORMOCER®s)

Organically Modified Ceramics, or ORMOCER®s, are a specific class of hybrid materials synthesized through the sol-gel process. nih.gov They are characterized by a three-dimensionally cross-linked inorganic polysiloxane backbone that is covalently modified with polymerizable organic units. nih.govresearchgate.net this compound is an ideal precursor for the fabrication of ORMOCER®s.

In the design of a styryl-based ORMOCER®, the trimethoxysilane part of the molecule undergoes hydrolysis and polycondensation to form the inorganic Si-O-Si network, which provides ceramic-like properties such as hardness and thermal stability. nih.gov The styryl group serves as the polymerizable organic side chain. After the formation of the initial inorganic network (or concurrently), these styryl units can be cross-linked through organic polymerization, creating a secondary organic network. This results in a molecular-level composite with properties that can be tailored between those of a ceramic and a polymer. These materials are noted for properties like high abrasion resistance and biocompatibility. nih.gov

Interface Engineering and Interpenetrating Networks in Hybrid Systems

The performance of hybrid materials is often dictated by the quality of the interface between the organic and inorganic phases. This compound is a key component in engineering this interface to ensure compatibility and stress transfer between the two dissimilar networks. The covalent Si-C bond within the molecule provides a robust link that prevents large-scale phase separation.

This concept can be extended to the creation of Interpenetrating Polymer Networks (IPNs). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. ijstr.org A sequential IPN can be synthesized using this compound by first performing the sol-gel reaction to create a cross-linked polysiloxane network. This network is then swollen with a radical initiator. Subsequently, the polymerization of the styryl groups is initiated, forming a polystyrene network that is physically entangled and interpenetrated with the primary inorganic network. ijstr.org The resulting structure combines the rigidity of the siloxane network with the toughness of the polystyrene network.

| Network Type | Description | Role of this compound |

| Covalently Bonded Hybrid | Organic and inorganic networks are linked by chemical bonds. | The Si-C bond provides the covalent link between the polysiloxane and polystyrene components. |

| Interpenetrating Polymer Network (IPN) | Two independent networks are physically entangled without covalent bonds between them. ijstr.orgnih.gov | Forms the primary polysiloxane network via sol-gel and the secondary polystyrene network via radical polymerization. |

Self-Assembly Phenomena and Hierarchical Structuring in Hybrid Architectures

Self-assembly processes can be utilized to create highly ordered hybrid materials from this compound precursors. The spontaneous organization is driven by non-covalent interactions such as hydrogen bonding between silanol groups and π-π stacking of the aromatic styryl groups. nih.gov Under specific conditions (e.g., controlled concentration and solvent), these molecules can arrange into ordered structures like lamellae or micelles before or during the sol-gel process. Subsequent cross-linking of the inorganic and organic moieties can lock in these ordered structures, leading to materials with anisotropic properties.

Furthermore, this compound can be used to build hierarchical structures, which are materials with controlled features on multiple length scales. This is often achieved using templating methods. For example, a porous substrate with a defined macroscale structure can be impregnated with a solution of this compound and a surfactant (which acts as a template for mesoscale pores). A combined sol-gel reaction and polymerization process within the template, followed by removal of the template, can result in a material that possesses a hierarchical pore structure. Such materials are of interest for applications in catalysis, separation, and sensing.

Surface Modification and Interfacial Science with Styryltrimethoxysilane

Surface Treatment of Inorganic Substrates for Enhanced Adhesion

The treatment of inorganic substrates with styryltrimethoxysilane is a widely employed strategy to enhance adhesion between the inorganic material and a polymer matrix. The process involves the application of the silane (B1218182) to the substrate surface, where it forms a durable chemical bridge at the interface. This surface modification is critical in applications where a strong and stable bond between dissimilar materials is required.

Research has shown that the effectiveness of the silane treatment is dependent on various factors, including the concentration of the silane solution, the pH of the treatment bath, and the curing conditions. For instance, a study on the surface modification of polyester films using a silane coupling agent demonstrated that the chemical reaction between the amino group on the organo-silane and the carboxylic group of the polymeric substrate led to improved adhesion of an inorganic layer. researchgate.net While this study used an aminosilane, the principle of covalent bonding at the interface is analogous to the function of this compound.

Interfacial Adhesion Enhancement in Polymer Composite Systems

The styryl group of the silane molecule can copolymerize with the polymer matrix, creating a continuous chemical link from the inorganic filler surface to the polymer. This covalent bonding across the interface is significantly stronger than the weak van der Waals forces that would otherwise exist. The improved adhesion leads to a number of benefits, including increased tensile strength, modulus, and impact resistance of the composite. It also enhances the resistance of the composite to environmental factors such as moisture, which can degrade the interface and lead to a loss of mechanical properties.

Grafting onto Polymer Matrices for Functionalization

The functionalization of polymers through grafting is a powerful technique to modify their surface properties without altering their bulk characteristics. nih.gov this compound is an ideal monomer for this purpose due to its reactive styryl group, which can be polymerized to form polystyrene chains grafted onto a polymer backbone. mdpi.com The trimethoxysilane (B1233946) groups then provide sites for further reactions or for adhesion to inorganic surfaces.

Radiation-induced grafting is a versatile method for modifying the surface of polymers. ichtj.waw.pl This technique uses high-energy radiation, such as gamma rays or electron beams, to generate free radicals on the polymer backbone. nih.gov These radicals then initiate the polymerization of a monomer, such as this compound, from the surface of the polymer, resulting in the formation of a grafted copolymer. mdpi.comutm.myresearchgate.net

One of the key advantages of radiation-induced grafting is that it can be applied to a wide variety of polymers and does not require the use of chemical initiators. The degree of grafting can be controlled by adjusting the radiation dose and the monomer concentration. This technique has been used to graft styrene (B11656) onto various polymer films to prepare materials with specific functionalities, such as ion-exchange membranes. utm.my The grafting of this compound would impart both the properties of polystyrene and the reactivity of the silane group to the polymer surface.

The process can be carried out using either a mutual or a pre-irradiation method. ichtj.waw.pl In the mutual method, the polymer is irradiated in the presence of the monomer, while in the pre-irradiation method, the polymer is first irradiated and then exposed to the monomer. The choice of method depends on the specific polymer-monomer system and the desired properties of the grafted material.

In addition to radiation-induced methods, chemical grafting provides another route to functionalize polymer surfaces with this compound. These methods typically involve the use of chemical initiators to generate radicals on the polymer backbone, which then initiate the grafting polymerization. nih.gov

One common approach is to use a "grafting from" technique, where initiators are first attached to the polymer surface. cityu.edu.hk The polymer is then exposed to the this compound monomer, and polymerization is initiated from the surface-bound initiators. This method allows for good control over the density and length of the grafted chains. Another approach is the "grafting to" method, which involves the synthesis of polymers with reactive end groups that can then be attached to the polymer backbone. cityu.edu.hk

The choice of chemical grafting methodology depends on the nature of the polymer substrate and the desired surface properties. For example, the grafting of trialkoxysilanes onto silica (B1680970) surfaces is a well-established method for surface functionalization. nih.govelsevierpure.com While these methods are typically applied to inorganic substrates, similar principles can be adapted for the chemical grafting of this compound onto polymer surfaces that have appropriate functional groups. The functionalization of polymers with this compound through chemical grafting can impart a range of properties, including improved adhesion, wettability, and biocompatibility.

Advanced Material Applications and Research Domains of Styryltrimethoxysilane

Polymer Composites and Nanocomposites Research

The primary function of Styryltrimethoxysilane in composites is to enhance the compatibility and adhesion between dissimilar materials, typically organic polymers and inorganic fillers or reinforcements. This leads to materials with improved mechanical, thermal, and chemical properties.

In heterogeneous composites, the interface between the polymer matrix and the reinforcing filler is often the weakest point. This compound mitigates this weakness by forming a strong, durable bridge between the two phases. The reinforcement mechanism is a two-step process driven by its dual chemical nature.

First, the trimethoxysilyl end of the molecule undergoes hydrolysis in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers like silica (B1680970), glass fibers, or metal oxides, forming stable covalent siloxane bonds (-Si-O-Filler). They can also self-condense to form a polysiloxane network on the filler surface. mdpi.com

Wood-polymer composites (WPCs) are materials that combine the favorable properties of wood fibers and thermoplastic polymers. A major challenge in WPC production is the inherent incompatibility between the hydrophilic, polar wood fibers (composed mainly of cellulose) and the hydrophobic, nonpolar polymer matrix (such as polyethylene (B3416737) or polypropylene). This incompatibility leads to poor interfacial adhesion, increased water absorption, and inferior mechanical performance.

This compound can act as an effective coupling agent to overcome this challenge. The silanol groups formed from the hydrolysis of the trimethoxysilyl end can form hydrogen and covalent bonds with the abundant hydroxyl groups on the cellulose (B213188) and hemicellulose components of the wood fibers. Simultaneously, the styryl group can react and entangle with the polymer matrix during melt processing. ncsu.edu This dual action significantly improves the interfacial adhesion between the wood and the plastic, leading to several benefits:

Improved Mechanical Properties: Enhanced stress transfer results in higher flexural and tensile strength.

Reduced Water Absorption: The hydrophobic silane (B1218182) layer on the wood fiber surface repels water, improving the dimensional stability and long-term durability of the composite. google.com

Better Filler Dispersion: Improved compatibility allows for a more uniform dispersion of wood flour within the polymer matrix.

Research on similar vinyl-functional silanes in WPC systems has quantified these improvements. For instance, studies on composites made with pine sawdust and a binder system containing a silane demonstrated a clear dependence of mechanical properties on processing conditions and component ratios.

Table 1: Effect of Processing Temperature and Silane Binder Concentration on the Mechanical Properties of a Wood-Polymer Composite Data derived from research on analogous triethoxy(vinylphenethyl)silane systems.

| Preparation Temperature (K) | Binder Concentration (%) | Bending Strength (MPa) | Impact Viscosity (kJ/m²) |

| 413 | 20 | 20.9 | 4.1 |

| 433 | 20 | 15.4 | 4.3 |

| 453 | 20 | 10.6 | 4.5 |

| 453 | 25 | 23.6 | 4.8 |

| 453 | 30 | 29.6 | 5.2 |

Advanced Membrane Technologies and Separation Science

The ability of this compound to modify surfaces and participate in polymerization makes it a valuable compound in the development of high-performance membranes for energy and separation applications.

Polymer electrolyte membranes (PEMs) are a critical component of fuel cells, responsible for conducting protons while preventing the crossover of fuel and oxidant. This compound has been used to create novel organic-inorganic hybrid PEMs with enhanced properties.

In one approach, p-styryltrimethoxysilane is grafted onto a stable polymer film, such as poly(ethylene-co-tetrafluoroethylene) (ETFE), using radiation-induced grafting. researchgate.net Following the grafting process, the aromatic rings of the styryl groups are sulfonated to introduce sulfonic acid groups (-SO₃H), which are responsible for proton conduction. Finally, the trimethoxysilyl groups are hydrolyzed and condensed to form a cross-linked silane network within the membrane structure. researchgate.net This process yields a hybrid membrane with several advantages:

High Proton Conductivity: The sulfonic acid groups provide pathways for efficient proton transport.

Enhanced Thermal Stability: The inorganic silane cross-linking improves the membrane's stability at higher operating temperatures compared to non-cross-linked membranes.

Controlled Water Uptake: The cross-linked structure helps to manage water swelling, improving the mechanical stability of the membrane. researchgate.net

Research has shown that the properties of these p-styryltrimethoxysilane-grafted hybrid membranes are comparable, and in some aspects superior, to benchmark materials like Nafion. researchgate.net

Table 2: Comparative Properties of a this compound-Based PEM and a Standard Styrene-Grafted Membrane Illustrative data based on findings from the synthesis of p-styryltrimethoxysilane-grafted ETFE membranes.

| Property | This compound-grafted Membrane | Styrene-grafted Membrane |

| Ion Exchange Capacity (meq/g) | 1.55 | 1.60 |

| Proton Conductivity (S/cm) | 0.09 | 0.05 |

| Water Uptake (%) | 28 | 35 |

| Thermal Stability | Higher | Lower |

In filtration and separation science, the surface chemistry of a membrane dictates its performance, including its selectivity, permeability, and resistance to fouling. This compound serves as a versatile tool for the surface functionalization of various filtration media, including ceramic and polymeric membranes.

The process involves anchoring the silane to the membrane surface via its trimethoxysilyl group. This is particularly effective on inorganic membranes (e.g., alumina (B75360), titania, zirconia) that possess surface hydroxyl groups. For polymeric membranes, a surface activation step (such as plasma treatment) may be required to generate reactive sites. Once the this compound is anchored, the exposed styryl group acts as a reactive handle for further modifications. For example, it can be used to:

Graft Polymer Brushes: Initiate surface-initiated polymerization to grow polymer chains that can alter surface wettability, introduce specific functionalities, or create a steric barrier to prevent fouling.

Attach Target Molecules: Serve as a chemical anchor point for attaching enzymes, antibodies, or other ligands for highly specific affinity-based separations.

Tune Hydrophobicity/Hydrophilicity: The aromatic nature of the styryl group can modify surface energy, which can be further tailored by subsequent chemical reactions.

This functionalization allows for the precise engineering of membrane surfaces to achieve desired separation characteristics for applications ranging from water purification to biomedical filtration.

Colloidal Systems and Micro-Scale Device Fabrication

The dual functionality of this compound is also leveraged in the engineering of colloidal particles and the fabrication of micro-scale devices. In these domains, it is used primarily as a surface modification agent to control interfacial properties and build complex structures.

In colloidal systems, this compound can be used to functionalize nanoparticles, such as silica or gold colloids. The trimethoxysilyl group readily binds to the surface of these particles, creating a stable organic layer. The outward-facing styryl groups then provide a polymerizable interface. This allows the nanoparticles to be covalently incorporated into a polymer matrix, preventing aggregation and ensuring strong interfacial bonding. Alternatively, the styryl groups on the particle surfaces can be polymerized to create a functional shell around the colloidal core, leading to the formation of core-shell micro- and nanoparticles with tailored optical, electronic, or chemical properties.

In the context of micro-scale device fabrication, particularly those based on silicon or glass substrates, this compound can be used to create patterned surface chemistries. Using techniques like microcontact printing or photolithography, the silane can be selectively applied to specific regions of a substrate. The immobilized styryl groups can then act as anchor points for the localized growth of polymers or the attachment of biomolecules, enabling the fabrication of biosensors, microarrays, and microfluidic devices with spatially defined functionalities. nih.gov

Synthesis of Customizable Colloidal Particles with Defined Anisotropy

The synthesis of colloidal particles with controlled anisotropy—in terms of shape, surface chemistry, or composition—is crucial for developing materials with directional properties. This compound serves as a key surface-modifying agent in strategies to impart chemical anisotropy to otherwise isotropic particles, such as silica spheres.

The process typically involves the functionalization of a core particle. The trimethoxysilyl end of the this compound molecule can readily undergo hydrolysis and condensation to form stable covalent siloxane bonds (Si-O-Si) with the hydroxyl groups present on the surface of inorganic materials like silica. This reaction grafts a layer of styryl groups onto the particle surface.

Once the particles are functionalized, the pendant styryl groups act as reactive sites for further chemical transformations. For instance, seeded polymerization techniques can be employed where a second monomer is polymerized onto the styryl-functionalized surface. nih.gov By controlling the polymerization conditions, this growth can be directed to specific regions of the particle, leading to the formation of anisotropic structures such as "snowman" or "dumbbell" particles. nih.gov

Another approach involves creating a monolayer of the functionalized silica particles on a substrate. nih.gov A portion of the particle's surface can then be selectively modified or have material deposited on it, for example, through physical vapor deposition. nih.govkaist.ac.kr The styryl groups on the unmodified hemisphere remain available for subsequent reactions, creating chemically distinct domains and thus, an anisotropic particle. The ability to introduce a polymerizable group to a particle surface is a foundational step in many multi-step syntheses of complex colloidal structures.

Directed Assembly Strategies for Complex Colloidal Architectures

Directed assembly enables the organization of colloidal particles into ordered, non-close-packed structures, which are of interest for applications in photonics, sensing, and catalysis. harvard.edu The ability to control the interactions between particles is paramount for achieving these complex architectures. upenn.edu this compound provides a chemical tool to engineer these interactions.

By functionalizing colloidal particles with this compound, their surfaces become capable of forming covalent bonds with neighboring particles through polymerization of the styryl groups. This "click-like" chemistry can be initiated by heat or light, allowing for spatial and temporal control over the assembly process. This method allows for the locking-in of particles into desired, non-equilibrium structures that would otherwise be unstable.

Furthermore, the introduction of a styryl group alters the surface chemistry of the particles, changing their wettability and dispersibility in various solvents. These modified surface properties can be exploited in assembly strategies driven by capillary forces or interfacial tension at fluid interfaces. upenn.edu For instance, particles can be programmed to assemble at an oil-water interface, and the styryl groups can be subsequently polymerized to create a permanent, stable colloidal sheet or capsule. External fields, such as light, can also be used to direct the assembly of particles with photo-responsive functionalities incorporated via the styryl group. researchgate.net

| Assembly Strategy | Role of this compound Functionalization | Resulting Architecture |

| Controlled Polymerization | Provides reactive sites (styryl groups) for covalent bonding between particles. | Permanently crosslinked 2D and 3D colloidal crystals. |

| Interfacial Assembly | Modifies surface wettability to control particle behavior at fluid interfaces. | Stable colloidal sheets, capsules, and clusters. |

| Photopatterning | Styryl groups can be formulated to be photo-polymerizable, enabling light-directed assembly. | Spatially defined colloidal patterns and structures. |

Catalytic Applications and Catalyst Support Development

This compound is a valuable component in the design and fabrication of heterogeneous catalysts, where the active catalytic species is immobilized on a solid support. This approach facilitates catalyst separation and recycling, which is crucial for sustainable chemical processes.

Palladium is a highly effective catalyst for a wide range of organic reactions, including crucial carbon-carbon bond-forming reactions like Suzuki and Heck couplings. nih.gov Homogeneous palladium catalysts, however, suffer from issues of product contamination and difficult recovery. Immobilizing palladium onto a solid support creates a heterogeneous catalyst that overcomes these limitations.

This compound can be used to create a polymer-based support for palladium species. The styryl moiety can be copolymerized with other monomers (like styrene (B11656) or divinylbenzene) to form a porous polymer matrix. The trimethoxysilane (B1233946) groups can either be used to graft this polymer onto an inorganic support like silica or be incorporated into the polymer structure itself. Palladium complexes can then be anchored to this polymer support. For example, ligands containing styryl groups can be synthesized, complexed with palladium, and then copolymerized to integrate the catalyst directly into the support structure. mdpi.com This covalent attachment prevents the leaching of the expensive palladium metal into the reaction medium.

The performance of a supported catalyst is highly dependent on the nature of the support material. Functionalizing inert supports like silica or alumina with organosilanes is a common strategy to create tailored environments for catalytic centers. nih.gov

This compound is an exemplary molecule for this purpose. Its trimethoxysilyl group provides a robust anchor to the hydroxyl-rich surfaces of metal oxides. nih.gov This creates a surface decorated with reactive styryl groups. These groups serve as versatile platforms for the subsequent attachment of catalytically active sites. For example:

Direct Coordination: The styryl group's double bond can directly coordinate with certain metal precursors.

Chemical Modification: The styryl group can be chemically transformed (e.g., via epoxidation or hydroformylation) to introduce other functional groups like diols or aldehydes, which can then act as ligands for metal catalysts.

Polymer Grafting: A polymer chain can be grown from the surface-bound styryl group ("grafting from" approach), creating a polymer brush that can host multiple catalytic sites.

This method allows for the precise design of the catalyst's microenvironment, influencing its activity, selectivity, and stability.

Specialized Polymeric and Network Structures

Inverse vulcanization is a novel polymerization process that utilizes elemental sulfur, a widely available industrial byproduct, as a primary monomer to create high-sulfur-content polymers. wikipedia.org These materials are of interest for applications such as infrared optics, mercury remediation, and advanced batteries. nih.gov

This compound is particularly well-suited as a comonomer in inverse vulcanization. The process involves heating elemental sulfur to induce the ring-opening of S₈ rings into diradical polysulfide chains. wikipedia.org The styryl group of this compound can then readily react with these sulfur radicals to form a stable copolymer. nih.gov A significant advantage of using this compound is its dual functionality. While the styryl group participates in the inverse vulcanization to form the main polymer backbone, the trimethoxysilane group remains intact during this high-temperature reaction. nih.gov

This preserved silane functionality allows for a subsequent, low-temperature curing step. The resulting poly(sulfur-r-styryltrimethoxysilane) polymer can be exposed to mild acidic conditions, which triggers the hydrolysis and polycondensation of the trimethoxysilane groups. nih.gov This second curing process forms a robust, crosslinked polysiloxane network, rendering the material insoluble in organic solvents and enhancing its thermal and mechanical stability. This two-step process combines the benefits of inverse vulcanization with the versatility of sol-gel chemistry, enabling the creation of sulfur-rich coatings, particles, and crosslinked materials that are processable under mild conditions. nih.gov

| Parameter | Value/Observation |

| Reaction | Inverse vulcanization of elemental sulfur and styrylethyltrimethoxysilane (B1148356) (StyTMS). nih.gov |

| Conditions | Bulk reaction at 130 °C for 8 hours. nih.gov |

| C=C Bond Consumption | Quantitative, confirmed by ¹H NMR spectroscopy. nih.gov |

| Alkoxy Functionality | Remained unchanged during inverse vulcanization. nih.gov |

| Post-Curing Method | Hydrolysis and polycondensation triggered by HCl (pH 4). nih.gov |

| Maximum Sulfur Content | 35 wt% in the final crosslinked material. nih.gov |

| Application Highlight | Silica microparticles coated with the polymer showed improved Hg²⁺ ion remediation capability. nih.gov |

Integration into Polyhedral Oligomeric Silsesquioxane (POSS) Architectures

Polyhedral Oligomeric Silsesquioxanes (POSS) are nanostructured materials with a silica-like cage core and organic functional groups at the corners. The integration of specific functional molecules like this compound into POSS architectures allows for the creation of hybrid nanocomposites with tailored properties, including enhanced thermal stability and mechanical performance.

The styryl group of this compound provides a reactive site for polymerization, while the trimethoxysilane group can undergo hydrolysis and condensation to form a stable siloxane linkage. This dual reactivity is leveraged to incorporate the molecule into POSS-based materials. One common method involves the "corner capping" of incompletely condensed POSS trisilanols. While direct synthesis using this compound is a subject of specific research, the general principle is well-established with analogous compounds. For instance, POSS macromers containing a single polymerizable styrene unit have been synthesized in high yields from POSS-trisilanols.

Another synthetic route involves the hydrosilylation reaction between a bifunctional POSS, containing Si-H groups, and the vinyl group of a styryl-containing molecule. This method allows for the covalent attachment of the styryl functionality to the POSS cage, creating a hybrid monomer that can be further polymerized or incorporated into polymer matrices. This approach has been used to create ethyl-bridged molecular and macromolecular hybrid systems from bifunctional POSS and styrylarenes.

The incorporation of styryl groups into POSS structures is particularly valuable for creating nanocomposites with polystyrene (PS). In-situ polymerization of styrene in the presence of styryl-functionalized POSS can lead to a covalent linkage between the polymer matrix and the POSS nanofiller, significantly improving the material's properties compared to simple physical blending.

Table 1: Synthetic Approaches for Styryl-Functionalized POSS

| Synthetic Route | Reactants | Key Feature | Resulting Structure |

|---|---|---|---|

| Corner Capping | POSS-trisilanol, Styryl-functionalized silane (e.g., Styryltrichlorosilane) | Forms a covalent bond at an open corner of the POSS cage. | Monofunctional POSS macromer with a polymerizable styryl group. |

| Hydrosilylation | Bifunctional POSS (with Si-H groups), Styrene derivative | Adds the styryl group across the Si-H bond. | POSS with covalently attached styryl groups, suitable for grafting. |

| Copolymerization | Styrene monomer, Styryl-functionalized POSS macromer | Incorporates POSS directly into the polymer backbone. | Polymer chains with pendant POSS cages, enhancing thermal and mechanical properties. |

Development of Advanced Optical and Photonic Materials

The unique electronic and optical properties of the styryl group, combined with the material-forming capabilities of the silane moiety, make this compound a compound of interest in the development of advanced optical and photonic materials. These materials are crucial for applications ranging from data transmission to sensing.

Silane coupling agents are widely used to create optical coatings, modify surfaces, and synthesize sol-gel glasses. The trimethoxysilane group of this compound can be hydrolyzed to form silanols, which then condense with hydroxyl groups on the surface of inorganic materials like glass or silica, or with other silane molecules to form a cross-linked polysiloxane network. This provides a durable, transparent inorganic matrix.

The styryl group, being a part of a conjugated π-system, can be tailored to exhibit specific optical properties. For example, derivatives of 1,3,5-tris(styryl)benzene have been synthesized and shown to possess very large first hyperpolarizability, a key characteristic for nonlinear optical (NLO) materials. NLO materials can alter the properties of light, such as its frequency, which is essential for photonic applications. The incorporation of this compound into a polymer or sol-gel matrix could impart such NLO properties to the bulk material.

Furthermore, self-assembling block copolymers containing polystyrene are used to create one-dimensional photonic crystals. These materials selectively reflect light of specific wavelengths, creating structural color. By copolymerizing this compound with other monomers, it is possible to create block copolymers where one block has a high refractive index due to the styryl groups and can self-assemble into photonic structures. The silane functionality also offers a route to cross-link the structure after assembly, enhancing its thermal and mechanical stability.

Table 2: Potential Roles of this compound in Optical Materials

| Application Area | Function of this compound | Potential Outcome |

|---|---|---|

| Nonlinear Optical (NLO) Materials | The styryl group provides a conjugated system that can be engineered for high hyperpolarizability. | Creation of polymeric or hybrid glass materials for frequency doubling or optical switching. |

| High Refractive Index Coatings | The aromatic styryl group increases the refractive index of the resulting polymer or siloxane network. | Development of anti-reflective coatings and materials for waveguides and lenses. |

| Photonic Crystals | Acts as a monomer in block copolymers that self-assemble into periodic dielectric structures. | Fabrication of tunable, flexible photonic materials for sensors, displays, and reflective films. cmu.edu |

| Sol-Gel Optics | Serves as a functional precursor in the sol-gel process to incorporate organic chromophores into a glass matrix. | Production of durable, functionalized optical glasses with tailored spectroscopic properties. |

Components in Advanced Battery Materials (e.g., Lithium-Sulfur Batteries)

Information on the direct application of this compound in advanced battery materials, such as lithium-sulfur batteries, is not available in the reviewed literature. Research in this area focuses on other types of functional materials for electrodes, separators, and electrolytes. mdpi.comoaepublish.com

Research into Antimicrobial Material Development

The development of materials that can prevent microbial growth on surfaces is a critical area of research, particularly for medical devices and high-contact surfaces. Organofunctional silanes are a key class of compounds used to create non-leaching antimicrobial coatings. This compound is a candidate for such applications due to its ability to covalently bond to surfaces and the potential antimicrobial nature of its functional group.

The primary mechanism involves the trimethoxysilane portion of the molecule, which undergoes hydrolysis and condensation to form strong covalent bonds with surfaces containing hydroxyl groups (e.g., glass, ceramics, and many metals). This process creates a durable, permanent coating.

The antimicrobial activity would then stem from the styryl group. While polystyrene itself is generally inert, its derivatives can be functionalized to be highly antimicrobial. For example, iodinated polystyrene derivatives have been shown to possess significant antimicrobial activity against both bacteria and fungi without releasing the active iodine agent. nih.gov Similarly, polystyrene derivatives containing chalcone (B49325) moieties exhibit moderate antibacterial activity. niscpr.res.inniscair.res.in This indicates that the styryl group of a surface-bound this compound molecule can serve as a platform for further chemical modification to attach biocidal groups.

Alternatively, the inherent properties of the styryl group, when polymerized on a surface, could contribute to antimicrobial effects. The mechanism of action for many antimicrobial polymers involves the disruption of the bacterial cell membrane. This is often achieved through a combination of electrostatic interactions and hydrophobicity. A polymerized layer of this compound would present a hydrophobic surface that could interact with and disrupt the lipid membranes of bacteria, leading to cell lysis.

Table 3: Research Findings on Antimicrobial Polystyrene Derivatives

| Polystyrene Derivative | Target Microorganisms | Antimicrobial Activity | Mechanism |

|---|---|---|---|

| Iodinated Polystyrene | Escherichia coli, Saccharomyces cerevisiae, Candida albicans | High activity against bacteria and fungi. nih.gov | Contact-killing; non-leaching. nih.gov |

| Chalcone-containing Polystyrene | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Moderate antibacterial activity. niscpr.res.inniscair.res.in | The chalcone moiety possesses inherent biological activity. niscpr.res.in |

| Silver-impregnated Sulfonated Polystyrene | Escherichia coli, Pseudomonas aeruginosa | Effective inhibition of bacterial growth. scielo.br | Release of silver ions and/or contact killing by silver nanoparticles. scielo.br |

Future Research Directions and Emerging Applications for Styryltrimethoxysilane

Integration into Advanced Nanotechnology and Nanomaterials

The ability of Styryltrimethoxysilane to functionalize surfaces at the nanoscale is a key driver of its emerging applications in nanotechnology and nanomaterials. As a coupling agent, it can form stable covalent bonds with the surfaces of inorganic nanoparticles, such as silica (B1680970), titania, and zirconia, while its styryl group provides a reactive site for polymerization. shinetsusilicone-global.comresearchgate.net This dual functionality is crucial for the development of advanced polymer nanocomposites with enhanced properties.

Future research is expected to focus on the precise control of surface modification of nanoparticles using this compound. nih.govnih.govgelest.com This will enable the tailoring of the interfacial properties between the nanofiller and the polymer matrix, leading to nanocomposites with superior mechanical strength, thermal stability, and barrier properties. ijres.orgresearchgate.netresearchgate.net The styryl functionality allows for the covalent integration of these nanoparticles into a polymer matrix via techniques like emulsion polymerization, leading to a more robust and durable material. researchgate.net

Interactive Table: Potential Enhancements in Polymer Nanocomposites using this compound.

| Property Enhanced | Mechanism of Improvement | Potential Applications |

| Mechanical Strength | Improved stress transfer from polymer matrix to nanofiller due to strong interfacial bonding. | Lightweight automotive components, aerospace materials, high-strength adhesives. |

| Thermal Stability | Restricted polymer chain mobility at the nanoparticle surface. | High-temperature resistant coatings, electronic encapsulants. |

| Barrier Properties | Creation of a tortuous path for diffusing molecules by well-dispersed, functionalized nanoparticles. | Food packaging with extended shelf life, protective coatings against moisture and gases. |

| Scratch Resistance | Incorporation of hard inorganic nanoparticles at the surface of a polymer. | Protective coatings for electronics, automotive clear coats. |

Development of Smart Materials and Stimuli-Responsive Systems

The styryl group of this compound is a key feature that enables its use in the fabrication of "smart" materials that can respond to external stimuli. These stimuli-responsive systems can change their properties, such as shape, color, or permeability, in response to triggers like light, heat, or pH. nih.govnbinno.commdpi.com

One promising area of research is the development of stimuli-responsive hydrogels. nih.govnih.govdovepress.commdpi.commdpi.com By incorporating this compound into the polymer network, hydrogels with enhanced mechanical properties and tunable responsiveness can be created. The styryl groups can be used for crosslinking, leading to more stable hydrogel structures.

Furthermore, this compound is being explored for its potential in creating smart coatings, including self-healing and corrosion-resistant coatings. nbinno.comkit.edusteel-technology.commdpi.comresearchgate.netmdpi.comnih.govpcimag.com In self-healing coatings, the silane (B1218182) can be incorporated into microcapsules that rupture upon damage, releasing the silane to react with moisture and heal the scratch. researchgate.netnih.gov Its ability to improve adhesion to metal substrates also contributes to enhanced corrosion protection. nbinno.comkit.edumdpi.com

Interactive Table: Applications of this compound in Smart Materials.

| Smart Material Type | Role of this compound | Potential Functionality |

| Stimuli-Responsive Hydrogels | Covalent crosslinker, adhesion promoter to substrates. | Controlled drug delivery, soft robotics, tissue engineering scaffolds. nih.govnih.govdovepress.com |

| Self-Healing Coatings | Healing agent in microcapsules, crosslinking agent for the coating matrix. | Autonomous repair of scratches and cracks, extended coating lifespan. mdpi.comnih.gov |

| Smart Coatings for Corrosion Protection | Adhesion promoter to metal substrates, component of protective barrier films. | Enhanced durability and longevity of metal structures. nbinno.comkit.edumdpi.com |

Sustainable Synthesis and Green Chemistry Pathways for Organosilanes

The traditional synthesis of organosilanes often involves processes that are energy-intensive and utilize hazardous chemicals. In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly methods for the production of this compound and other organosilanes. nih.gov

A key area of research is the development of greener hydrosilylation processes. Hydrosilylation is a common method for forming silicon-carbon bonds. nih.govresearchgate.netresearchgate.net Future research will likely focus on replacing expensive and toxic platinum-based catalysts with more abundant and less toxic alternatives.

Another promising avenue is the exploration of biocatalysis for the synthesis of organosilanes. mdpi.comresearchgate.netrsc.orgresearchgate.net Enzymes could offer a highly selective and environmentally benign route to producing this compound under mild reaction conditions. This approach is still in its early stages but holds significant potential for the future of organosilane manufacturing.

Additionally, research into chlorine-free synthesis routes is gaining traction. nih.gov Traditional methods often use chlorinated silanes, which can generate corrosive byproducts. Developing pathways that avoid these precursors would significantly improve the environmental footprint of organosilane production.

Exploration of Novel Interdisciplinary Research Frontiers and Uncharted Potentials

The unique properties of this compound make it a promising candidate for a variety of novel applications at the intersection of different scientific disciplines.

In the field of biomedical devices and biosensors, this compound can be used to functionalize surfaces to enable the immobilization of biomolecules. researchgate.netnih.govkit.edumdpi.comnih.gov The styryl group provides a versatile handle for attaching proteins, enzymes, or DNA, which is a critical step in the fabrication of biosensors for disease diagnostics and environmental monitoring. researchgate.netnih.gov The ability of silanes to form stable bonds with inorganic substrates like glass and silicon makes them ideal for this application. kit.edunih.gov

Another exciting frontier is in the realm of organic electronics. oled.comtcichemicals.comossila.commdpi.comresearchgate.net this compound could be used to modify the surface of electrodes or dielectric layers in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). oled.comossila.commdpi.com By tailoring the interfacial properties, it may be possible to improve device performance and stability. The polymerizable styryl group could also be used to create novel semiconducting or dielectric polymer films.

Q & A

Q. What are the key considerations when selecting starting materials for synthesizing styryltrimethoxysilane derivatives?

The choice between alkyltrichlorosilanes and trialkoxyalkylsilanes depends on hydrolysis sensitivity and purification feasibility. Alkyltrichlorosilanes offer broader substrate diversity via hydrosilylation but generate HCl byproducts and decompose during prolonged reactions. Trialkoxyalkylsilanes (e.g., trimethoxy derivatives) are preferred for their stability and ease of handling, particularly due to reduced steric hindrance during nucleophilic displacement steps . Hydrocarbon solvents like pentane or hexane are recommended for aliphatic derivatives to simplify isolation .

Q. How should researchers mitigate hydrolysis risks during this compound synthesis?

Conduct reactions under inert atmospheres (e.g., nitrogen) to exclude moisture. Use solvents dried over molecular sieves (e.g., methanol) and avoid prolonged exposure to ambient conditions. Purification via filtration or evaporation under reduced pressure minimizes decomposition .

Q. What safety protocols are critical when handling this compound?

Prioritize PPE: gloves, goggles, and lab coats. Work in fume hoods to prevent inhalation, and store reagents in sealed containers with desiccants. Pre-experiment risk assessments must evaluate hazards like HCl generation or solvent flammability .

Advanced Research Questions

Q. How do counterions influence the reactivity of this compound in cross-coupling reactions?

Counterions such as diisopropylamine enhance nucleophilic displacement by stabilizing intermediates. Systematic screening of counterions (e.g., ammonium salts) optimizes product yield and selectivity. For example, diisopropylammonium bis(catecholato)silicate facilitates efficient silicate formation .

Q. What methodologies resolve contradictions in reported reaction outcomes for this compound derivatives?

Discrepancies often arise from solvent polarity, counterion choice, or trace moisture. Replicate experiments under controlled conditions (e.g., strict anhydrous protocols) and use spectroscopic validation (NMR, FTIR) to verify intermediate stability. Cross-reference mechanistic studies from seminal hydrosilylation literature to identify overlooked variables .

Q. How can researchers optimize solvent systems for this compound functionalization?

Screen solvents based on dielectric constant and coordination ability. Polar aprotic solvents (e.g., THF) enhance nucleophilicity in silane activation, while hydrocarbons improve isolation of non-polar products. Kinetic studies under varying solvent conditions can pinpoint optimal reaction trajectories .

Q. What analytical techniques are most effective for characterizing this compound stability?

Thermogravimetric analysis (TGA) assesses thermal decomposition thresholds. NMR spectroscopy tracks hydrolytic degradation (e.g., methoxy group exchange). Pair these with computational models (DFT) to predict stability under reactive environments .

Methodological Guidance

Q. How should researchers design experiments to address conflicting data on silane reactivity?

Adopt a factorial design to isolate variables (e.g., moisture levels, catalyst loading). Use control experiments with deuterated solvents or inert additives to identify side reactions. Publish negative results to contextualize contradictions .

Q. What strategies ensure reproducibility in this compound-based protocols?

Document solvent batch sources, drying methods, and stirring rates (e.g., 500 rpm for consistent mixing). Validate purity via GC-MS or elemental analysis. Share raw data and spectral libraries to facilitate cross-lab comparisons .

Q. How can computational tools complement experimental studies of this compound?

Molecular dynamics simulations predict hydrolysis pathways, while DFT calculations model transition states in cross-coupling reactions. Integrate these with experimental kinetics to refine mechanistic hypotheses .

Safety and Compliance

Q. Are there undocumented hazards associated with this compound derivatives?

While some SDSs report no known hazardous reactions (e.g., phenyltrimethoxysilane), always assume potential risks. Test small scales for exothermicity or gas evolution. Refer to Prudent Practices guidelines for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.